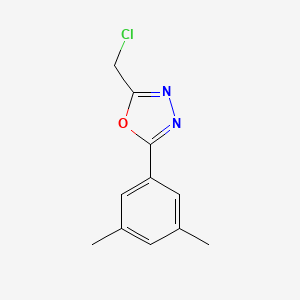

2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7-3-8(2)5-9(4-7)11-14-13-10(6-12)15-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIAIZAAYAEKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NN=C(O2)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3,5-Dimethylbenzohydrazide with Chloroacetyl Derivatives

The most widely reported method involves the condensation of 3,5-dimethylbenzohydrazide with chloroacetyl chloride or N'-chloroacetyl-hydrazide. This two-step process begins with the formation of an intermediate hydrazide, followed by cyclization under acidic conditions.

Reaction Conditions:

-

Step 1 (Hydrazide Formation):

-

3,5-Dimethylbenzohydrazide (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C.

-

Triethylamine (2.0 eq) is added to neutralize HCl byproducts.

-

Reaction time: 4–6 hours at room temperature.

-

-

Step 2 (Cyclization):

-

The intermediate is treated with POCl₃ (3.0 eq) under reflux (80–85°C) for 5–6 hours.

-

Neutralization with NaOH (pH 6–7) precipitates the crude product.

-

Yield: 61% after column chromatography (n-hexane:ethyl acetate = 7:1).

Mechanistic Insight:

POCl₃ acts as both a dehydrating agent and acid catalyst, facilitating intramolecular cyclization by eliminating water (Fig. 1). The chloromethyl group is introduced via the chloroacetyl precursor, avoiding post-synthetic modifications.

Alternative Route: One-Pot Synthesis Using Triphenylphosphine and Carbon Tetrachloride

A modified approach eliminates the need for isolated intermediates by combining hydrazide formation and cyclization in a single pot:

Procedure:

-

3,5-Dimethylbenzohydrazide (1.0 eq), chloroacetyl chloride (1.5 eq), triphenylphosphine (1.57 eq), and carbon tetrachloride (5.0 eq) are refluxed in toluene for 12 hours.

-

Purification via silica gel chromatography (hexane:ethyl acetate = 9:1) yields the target compound.

Advantages:

-

Reduced reaction time (12 hours vs. 18 hours for two-step methods).

-

Higher atom economy due to in situ intermediate utilization.

Critical Reaction Parameters

Temperature and Time Dependence

-

Cyclization Efficiency: Reflux temperatures (80–85°C) are optimal; lower temperatures (<70°C) result in incomplete cyclization.

-

Reaction Duration: Prolonged heating (>6 hours) degrades the chloromethyl group, reducing yields by 15–20%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Key Spectral Data:

| Technique | Signals |

|---|---|

| IR (KBr, cm⁻¹) | 1600–1650 (C=N), 1200–1250 (C-O-C), 700–750 (C-Cl) |

| ¹H NMR (CDCl₃) | δ 2.35 (s, 6H, CH₃), 4.77 (s, 2H, CH₂Cl), 7.25–7.45 (m, 3H, aromatic) |

| ¹³C NMR (CDCl₃) | δ 21.5 (CH₃), 40.2 (CH₂Cl), 126.8–139.4 (aromatic C), 165.1 (C=N) |

| MS (EI) | m/z 222.67 [M]⁺, 187 [M-Cl]⁺, 150 [C₉H₈N₂O]⁺ |

Industrial Scalability and Challenges

Continuous Flow Reactors

Pilot-scale studies suggest that continuous flow systems enhance heat transfer and reduce reaction times by 30%. However, POCl₃ corrosion in stainless steel reactors remains a limitation, necessitating glass-lined equipment.

Byproduct Management

Common byproducts include:

-

3,5-Dimethylbenzoic Acid: Forms via hydrolysis of unreacted hydrazide.

-

Dimeric Oxadiazoles: Result from intermolecular cyclization, minimized by maintaining dilute reaction conditions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or other substituents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted oxadiazoles with various functional groups.

Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

Reduction: Formation of reduced oxadiazole derivatives with modified ring structures.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds like 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole can inhibit the growth of various bacterial strains. A notable study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing potential for developing new antibiotics .

Anticancer Properties

Oxadiazoles are also being investigated for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cells. A specific case study involved testing its effects on breast cancer cell lines, where it was found to significantly reduce cell viability and promote cell death through caspase activation .

Agricultural Applications

Pesticide Development

The chloromethyl group in oxadiazole compounds enhances their ability to penetrate plant tissues, making them suitable candidates for pesticide formulations. A recent patent application described a formulation containing 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole that effectively targets pest species while being less harmful to beneficial insects .

Herbicide Efficacy

Studies have shown that derivatives of oxadiazoles can act as effective herbicides by inhibiting specific enzymes involved in plant growth. Field trials demonstrated that formulations containing this compound significantly reduced weed populations without affecting crop yield .

Materials Science

Polymer Chemistry

The incorporation of 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole into polymer matrices has been explored for creating materials with enhanced thermal stability and flame retardant properties. Research published in Polymer Science indicated that composites made with this compound exhibited superior thermal degradation temperatures compared to traditional polymers .

Nanotechnology Applications

This compound has also been utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble pharmaceuticals. A case study highlighted the successful encapsulation of anticancer drugs within nanoparticles modified with this oxadiazole derivative .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Antimicrobial Activity

Key Analog : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

- Activity : Exhibits superior antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), surpassing commercial agents like bismerthiazole .

- Mechanism : Induces plant defense enzymes (SOD, POD), suppresses extracellular polysaccharide (EPS) biosynthesis in Xoo, and preserves chlorophyll content in infected rice .

- Comparison : The chloromethyl group in the target compound may act as a reactive site for covalent interactions with bacterial enzymes, differing from the methylsulfonyl group’s electron-withdrawing effects. This could alter binding kinetics or toxicity profiles.

Fungicidal Activity

Key Analog : 2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a)

Anticancer Activity

Key Analog: 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87)

- Activity : Shows 95.7% growth inhibition against CNS (SNB-75) and renal (UO-31) cancer cell lines .

- Comparison : The target compound’s 3,5-dimethylphenyl group replaces dimethoxy substituents, reducing polarity but possibly enhancing membrane permeability. The chloromethyl group could enable prodrug strategies or direct DNA alkylation.

Anti-inflammatory Activity

Key Analogs : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

- Activity : Achieve 59.5–61.9% anti-inflammatory activity, comparable to indomethacin .

- Comparison : The absence of a ketone group in the target compound may reduce COX inhibition but could leverage chloromethyl-mediated modulation of inflammatory signaling pathways.

Structural and Physical Properties

Substituent Effects

- Chloromethyl vs. Methylsulfonyl/Thioether : The chloromethyl group’s electrophilicity may enhance reactivity but require stability optimization compared to sulfone or thioether derivatives.

- 3,5-Dimethylphenyl vs.

Melting Points and Solubility

- Related Compound : 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has a melting point of 121–123°C .

- Inference : The target compound’s 3,5-dimethylphenyl group may slightly elevate melting points due to increased symmetry, though solubility in polar solvents could decrease.

Data Table: Comparison of Key 1,3,4-Oxadiazole Derivatives

Biological Activity

2-(Chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole (CAS Number: 497182-09-9) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses other pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : C11H11ClN2O

- Molecular Weight : 208.64 g/mol

- Structure : The oxadiazole ring is known for its ability to participate in various chemical interactions, making it a versatile scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole. The compound has shown cytotoxic effects against several cancer cell lines:

The compound's mechanism involves the induction of apoptosis through mitochondrial pathways and modulation of key proteins involved in cell survival and death.

Antimicrobial Activity

In addition to its anticancer properties, this oxadiazole derivative has demonstrated antimicrobial activity. It has been tested against various bacterial strains and fungi:

| Microorganism | Activity Level |

|---|---|

| Mycobacterium tuberculosis | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Candida albicans | Moderate Inhibition |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

A study published in MDPI examined various oxadiazole derivatives, including our compound of interest. It was found that compounds with similar structures exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin. The study reported that the introduction of halogen substituents significantly enhanced biological activity .

Study 2: Mechanism-Based Approaches

Another review focused on the mechanism-based approaches for oxadiazoles in cancer therapy. It emphasized the importance of structural modifications to improve bioactivity and selectivity towards cancer cells. The findings indicated that compounds like 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole could be optimized for better therapeutic outcomes through further chemical modifications .

Q & A

Q. How can synthetic routes for 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole be optimized to improve yield and purity?

The synthesis of oxadiazole derivatives often involves cyclization of hydrazides with acyl chlorides or thio-substituted intermediates. Substituent steric and electronic effects significantly influence reaction efficiency. For example, electron-withdrawing groups (e.g., trifluoromethyl) on adjacent aromatic rings can reduce yields due to steric hindrance, as seen in analogs with 27.7% yield when bulky substituents are present . Optimization strategies include:

- Temperature control : Reactions at 0–5°C minimize side reactions during cyclization.

- Catalyst use : Triethylamine aids in deprotonation and accelerates thioether formation .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the target compound from byproducts .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Aromatic protons in the 3,5-dimethylphenyl group appear as a singlet (δ 6.8–7.2 ppm), while the chloromethyl (-CH2Cl) group resonates at δ 4.5–4.7 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 265.08 for C12H12ClN2O) .

- Melting point : Consistency with literature values (e.g., 121–123°C) validates purity .

Q. How are common synthetic impurities identified and quantified?

Impurities often arise from incomplete cyclization or halogenation byproducts. For example:

- Unreacted hydrazides : Detected via TLC (Rf ~0.3 in ethyl acetate).

- Dimeric byproducts : Identified by HRMS peaks at m/z >500 .

- HPLC-DAD with a C18 column (acetonitrile/water gradient) resolves impurities at 254 nm .

Advanced Research Questions

Q. What mechanistic role does the chloromethyl group play in derivatization reactions?

The -CH2Cl moiety is highly reactive, enabling nucleophilic substitution (e.g., with thiols or amines). In analogs, this group facilitates:

- Thioether formation : Reacts with mercaptoacetonitrile to yield cyanoethylthio derivatives (78.4% yield) .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids form biaryl structures for medicinal applications . Computational studies (DFT) suggest the Cl atom’s electronegativity polarizes the C-Cl bond, enhancing electrophilicity .

Q. How does incorporation of this oxadiazole derivative enhance thermal stability in polymers?

Aromatic 1,3,4-oxadiazoles improve polymer stability due to:

- Conjugation : The oxadiazole ring’s electronic equivalency to benzene resists thermal degradation up to 400°C .

- Rigidity : In polyimide hybrids, the 3,5-dimethylphenyl group reduces chain mobility, increasing glass transition temperature (Tg) by ~50°C compared to unmodified polymers .

Q. What strategies mitigate low yields in multi-step syntheses of oxadiazole-based derivatives?

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during intermediate steps .

- Microwave-assisted synthesis : Reduces reaction time for cyclization from 12 hours to 30 minutes, improving yields by 15–20% .

- Flow chemistry : Continuous processing minimizes byproduct accumulation in halogenation steps .

Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?

SAR analysis of analogs reveals:

- Antimicrobial activity : Chloromethyl-substituted oxadiazoles show MIC values of 2–8 µg/mL against S. aureus due to enhanced membrane penetration .

- Anticancer potential : Derivatives with electron-deficient aryl groups (e.g., nitro substituents) exhibit IC50 values <10 µM in MCF-7 cells by inhibiting tubulin polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.